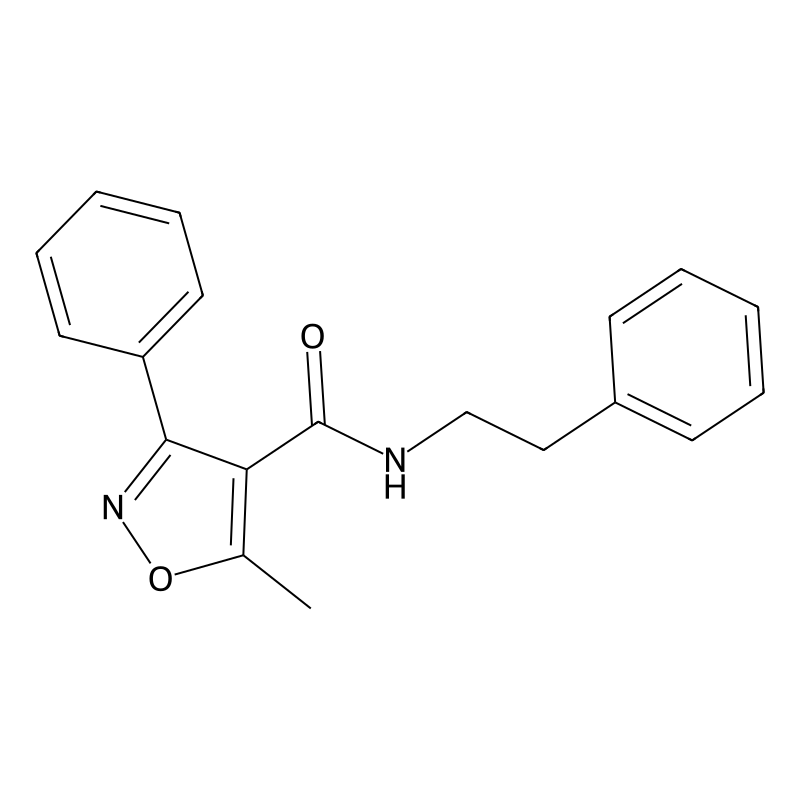

5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide is a chemical compound belonging to the oxazole family, characterized by its unique structure that includes a methyl group, a phenyl group, and a carboxamide functional group. This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its chemical properties and potential biological activity. The molecular formula of this compound is , with a molecular weight of approximately 300.37 g/mol.

The chemical behavior of 5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide can be influenced by its functional groups. Key reactions may include:

- Nucleophilic Substitution: The carboxamide group can undergo nucleophilic attack, leading to the formation of various derivatives.

- Condensation Reactions: The oxazole ring can participate in condensation reactions with aldehydes or ketones.

- Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to form the corresponding carboxylic acid and amine.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and material science.

Research indicates that compounds similar to 5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide exhibit significant biological activities, including:

- Antimicrobial Properties: Some oxazole derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects: Certain compounds in this class may reduce inflammation markers in biological assays.

- Antitumor Activity: Preliminary studies suggest potential anticancer effects, warranting further investigation into their mechanisms of action.

Several synthetic routes are available for producing 5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide:

- One-Pot Synthesis: Utilizing tosylmethyl isocyanide and appropriate aldehydes under mild conditions can yield this oxazole derivative efficiently.

- Cyclization Reactions: Starting from readily available phenolic compounds and amino acids can facilitate the formation of the oxazole ring through cyclization.

- Functional Group Modification: Post-synthesis modifications can enhance the compound's properties or yield desired derivatives.

These methods highlight the versatility in synthesizing oxazole derivatives tailored for specific applications.

5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide has potential applications in various fields:

- Pharmaceuticals: As a scaffold for developing new drugs targeting microbial infections or inflammatory diseases.

- Material Science: In the synthesis of polymers or materials with specific thermal or electrical properties.

- Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity against pests.

Interaction studies involving 5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide focus on its binding affinity with biological targets:

- Protein Binding Studies: Investigating how this compound interacts with proteins related to disease pathways can elucidate its mechanism of action.

- Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes involved in inflammation or infection processes.

- Receptor Binding Analysis: Evaluating interactions with cellular receptors that may mediate its biological effects.

These studies are crucial for understanding the therapeutic potential of this compound.

Several compounds share structural similarities with 5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide, allowing for comparative analysis:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methyl-3-phenyloxazole | C11H9NO | Lacks carboxamide group; simpler structure |

| N-(5-nitro-thiazolyl)-4-carboxamide | C12H10N4O3S | Contains nitro group; different heterocyclic structure |

| 5-Methyl-N-(propan-2-yl)-oxazole | C14H16N2O2 | Alkyl substitution; altered biological activity |

These comparisons highlight the unique aspects of 5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide, particularly its specific substituents that may influence its biological properties and applications in medicinal chemistry.